N-(2,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Description
N-(2,5-Dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic diamide compound with the molecular formula C₁₆H₂₀N₄O₂ and a molecular weight of 300.36 g/mol . Its structure features a 2,5-dimethylphenyl group linked via an ethanediamide bridge to a 3-(1H-imidazol-1-yl)propyl chain. The compound’s CAS number is 313067-50-4, and it is structurally distinct due to the 2,5-dimethyl substitution pattern on the phenyl ring, which influences steric and electronic properties .
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
InChI |
InChI=1S/C16H20N4O2/c1-12-4-5-13(2)14(10-12)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
LBIFYQMXUGOXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H22N4
- Molecular Weight : 274.36 g/mol
The compound features an imidazole ring, which is known for its biological significance, particularly in pharmaceuticals.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Interaction with Receptors : The imidazole moiety may facilitate binding to biological receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections.
Anticancer Activity
Research indicates that this compound shows promise in anticancer applications. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Caspase activation |
| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds with imidazole rings. The findings suggested that these compounds could effectively target cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents . -
Antimicrobial Efficacy :
Another research article focused on the antimicrobial properties of imidazole derivatives. It reported that the compound exhibited significant activity against a range of bacterial strains, suggesting a potential role in developing new antimicrobial therapies . -
Pharmacokinetics and Toxicology :
A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. Results indicated favorable profiles with low toxicity levels, supporting further development for clinical applications .
Comparison with Similar Compounds
Substituted Phenyl Analogs
| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Reported Biological Activity |
|---|---|---|---|---|
| N-(2,5-Dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide | 2,5-Dimethyl | C₁₆H₂₀N₄O₂ | 300.36 | Under investigation (potential broad activity) |
| N-(2-Methylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide | 2-Methyl | C₁₅H₁₈N₄O₂ | 286.33 | Antimicrobial |
| N-(4-Methylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide | 4-Methyl | C₁₅H₁₈N₄O₂ | 286.33 | Anticancer |
| N-(2,6-Dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide | 2,6-Dimethyl | C₁₆H₂₀N₄O₂ | 300.36 | Antifungal |
Key Findings :
- Substituent Position: The position of methyl groups on the phenyl ring significantly alters biological activity. For example, the 2-methylphenyl analog exhibits antimicrobial properties, whereas the 4-methylphenyl variant shows anticancer activity.
- Steric Effects : The 2,6-dimethylphenyl analog’s antifungal activity suggests that bulky substituents at the ortho positions may enhance interactions with fungal enzyme pockets, a feature absent in the 2,5-dimethyl derivative .
Propyl Chain-Modified Analogs
Key Findings :
- Imidazole vs. Dimethylamino: The imidazole group in the target compound provides aromaticity and dual nitrogen coordination sites, which are absent in the dimethylamino analog. This difference likely enhances the target compound’s ability to interact with biological targets (e.g., cytochrome P450 enzymes or kinases) .
- Molecular Weight : The target compound’s higher molecular weight (300.36 vs. 277.37) may influence pharmacokinetics, such as membrane permeability or metabolic stability .
Functional Group Variations in Oxalamides
The compound N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide () shares the ethanediamide core but incorporates a sulfonyl group and morpholine ring. Unlike the target compound, this analog’s sulfonyl group enhances electrophilicity and stability, while the morpholine ring improves water solubility. Such modifications highlight how functional group diversity can tailor compounds for specific applications (e.g., enzyme inhibition vs. receptor antagonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
